molecular formula C13H9F3N4 B12598815 [(6-Cyanopyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-47-2

[(6-Cyanopyridin-3-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No.: B12598815
CAS No.: 647839-47-2
M. Wt: 278.23 g/mol
InChI Key: YLLSUBBVZKFHFT-UHFFFAOYSA-N
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Description

(6-Cyanopyridin-3-yl)methylpropanedinitrile is a chemical compound that belongs to the class of cyanopyridines. These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine. The presence of both cyanopyridine and trifluoropropyl groups in its structure makes it a unique compound with potential for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Cyanopyridin-3-yl)methylpropanedinitrile typically involves the reaction of 6-cyanopyridine with 3,3,3-trifluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

(6-Cyanopyridin-3-yl)methylpropanedinitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

(6-Cyanopyridin-3-yl)methylpropanedinitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Cyanopyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its bioactive effects. For example, it may inhibit topoisomerase enzymes, which are crucial for DNA replication and cell division, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • (6-Cyanopyridin-2-yl)methylpropanedinitrile
  • (Pyridin-3-yl)methylpropanedinitrile

Uniqueness

(6-Cyanopyridin-3-yl)methylpropanedinitrile is unique due to the specific positioning of the cyanopyridine and trifluoropropyl groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research .

Properties

CAS No.

647839-47-2

Molecular Formula

C13H9F3N4

Molecular Weight

278.23 g/mol

IUPAC Name

2-[(6-cyanopyridin-3-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C13H9F3N4/c14-13(15,16)4-3-12(8-18,9-19)5-10-1-2-11(6-17)20-7-10/h1-2,7H,3-5H2

InChI Key

YLLSUBBVZKFHFT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC(CCC(F)(F)F)(C#N)C#N)C#N

Origin of Product

United States

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